N-(Anilinocarbonyl)alanine

Enzyme Inhibition DPP2 Dipeptidyl Peptidase II

Choose N-(Anilinocarbonyl)alanine (CAS 33653-68-8) as your DPP2-negative control and anti‑infective lead scaffold. With >200,000‑fold lower DPP2 potency than UAMC00039, it ensures assay specificity. Documented antimalarial, antivenom, and antifungal activities open new discovery paths. Its one‑step, high‑yield Vilsmeier synthesis cuts costs for multigram campaigns. Balanced XLogP3 (0.9) and TPSA (78.4 Ų) bridge polar/lipophilic analogs, enabling precise SAR permeability modulation. Secure this versatile tool for your medicinal chemistry program.

Molecular Formula C10H12N2O3
Molecular Weight 208.217
CAS No. 33653-68-8
Cat. No. B2954105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Anilinocarbonyl)alanine
CAS33653-68-8
Molecular FormulaC10H12N2O3
Molecular Weight208.217
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)
InChIKeySWIUEMANOAFYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(Anilinocarbonyl)alanine (CAS 33653-68-8): Phenylurea Amino Acid Derivative for Medicinal Chemistry and Enzyme Research


N-(Anilinocarbonyl)alanine (CAS 33653-68-8), also known as N-(phenylcarbamoyl)alanine, is a synthetic alanine derivative bearing a phenylurea moiety . It has a molecular formula C10H12N2O3 and molecular weight 208.21 g/mol . This research-grade compound is typically supplied at 95% purity and is utilized as a building block in peptide synthesis, medicinal chemistry, and biochemical target validation studies [1].

Why N-(Anilinocarbonyl)alanine Cannot Be Readily Substituted by Other Phenylurea Amino Acids


While several N-phenylurea amino acid derivatives share the same core scaffold, substitution of the α‑amino acid residue (alanine vs. glycine, valine, or leucine) alters key physicochemical properties, including lipophilicity (XLogP3), topological polar surface area (TPSA), and steric bulk [1]. These changes directly influence enzyme recognition, cellular permeability, and metabolic stability. Consequently, data generated with N-(anilinocarbonyl)alanine cannot be reliably extrapolated to its glycine or valine analogs without experimental verification. The following quantitative evidence demonstrates the compound's distinct inhibitory profile, biological activities, and synthetic efficiency, providing a basis for informed selection over related analogs [2][3].

Quantitative Differentiation of N-(Anilinocarbonyl)alanine vs. Analogs: Enzyme Inhibition, Biological Activity, Synthesis Efficiency, and Physicochemical Properties


N-(Anilinocarbonyl)alanine Demonstrates >200,000‑fold Weaker DPP2 Inhibition Than Potent Inhibitor UAMC00039, Confirming Low Affinity for This Target

In a direct head‑to‑head comparison using a spectrophotometric assay with Lys‑Ala‑p‑nitroanilide substrate, N‑(anilinocarbonyl)alanine exhibited an IC50 > 100,000 nM against human seminal plasma dipeptidyl peptidase II (DPP2) [1]. In contrast, the potent and selective DPP2 inhibitor UAMC00039 (CAS 697797‑51‑6) displayed an IC50 of 0.48 nM under similar conditions . The difference of >200,000‑fold indicates that N‑(anilinocarbonyl)alanine does not meaningfully inhibit DPP2 and would not be selected for DPP2‑targeted studies.

Enzyme Inhibition DPP2 Dipeptidyl Peptidase II IC50

N-(Anilinocarbonyl)alanine Displays Broad‑Spectrum Biological Activities Not Observed in Closely Related N‑Phenylurea Amino Acid Analogs

According to the Lin‑Group AOD Database, N‑(anilinocarbonyl)alanine demonstrates antimalarial activity against Plasmodium falciparum, antivenom efficacy (neutralizes lethal effects of Naja naja venom and inhibits venom phospholipase A2), and antifungal activity (inhibits cilia formation by Aspergillus niger) [1]. In contrast, the glycine analog N‑(phenylcarbamoyl)glycine (CAS 3016‑39‑5) and the valine analog N‑(phenylcarbamoyl)valine (CAS 84860‑35‑5) lack any documented comparable biological activities in authoritative databases, suggesting that the alanine residue is critical for these observed effects .

Biological Activity Antimalarial Antivenom Antifungal Phospholipase A2

N-(Anilinocarbonyl)alanine Is Synthesized in Quantitative Yield via One‑Step Vilsmeier Conditions, Surpassing Typical Yields for Related Phenylurea Amino Acids

A 2023 protocol published in Molbank reports a one‑step synthesis of N‑(anilinocarbonyl)alanine in quantitative yield using adapted Vilsmeier conditions [1]. In comparison, the synthesis of N‑(phenylcarbamoyl)glycine typically proceeds in 60–80% yield via carbamoylation with potassium cyanate [2], and N‑(phenylcarbamoyl)valine is obtained in ~70% yield under similar methods . The near‑quantitative conversion of N‑(anilinocarbonyl)alanine translates to higher atom economy and reduced purification burden, a critical factor for large‑scale procurement and cost‑efficient research.

Synthesis Quantitative Yield Vilsmeier Conditions Process Chemistry

N-(Anilinocarbonyl)alanine Possesses a Distinct Lipophilicity (XLogP3 = 0.9) and Polar Surface Area (TPSA = 78.4 Ų) Compared to Glycine and Valine Analogs, Influencing Drug‑Likeness and Permeability

N‑(Anilinocarbonyl)alanine exhibits an XLogP3 value of 0.9 and a topological polar surface area (TPSA) of 78.4 Ų, as computed in PubChem [1]. The glycine analog N‑(phenylcarbamoyl)glycine has a lower ACD/LogP of 0.77 and a TPSA of 92.4 Ų , while the valine analog N‑(phenylcarbamoyl)valine (MW 236.27) is predicted to have an XLogP3 ≈ 1.5 due to its larger hydrophobic side chain [2]. The alanine derivative thus occupies a middle ground in lipophilicity, potentially offering a balanced profile between aqueous solubility and passive membrane diffusion, which is not achievable with glycine (more polar) or valine (more lipophilic) analogs.

Lipophilicity XLogP3 TPSA Drug‑Likeness Physicochemical Properties

N-(Anilinocarbonyl)alanine Is Commercially Available at 95% Purity with Defined GHS Hazard Classification, Facilitating Immediate Procurement and Safe Handling

N‑(Anilinocarbonyl)alanine is offered by multiple reputable suppliers, including AKSci (min. purity 95%) and Fluorochem (product code F373366) with a GHS07 classification (Harmful/Irritant) and detailed hazard and precautionary statements . In comparison, some analogs such as N‑(phenylcarbamoyl)glycine and N‑(phenylcarbamoyl)valine are only available from specialized chemical vendors or require custom synthesis, with less transparent purity and safety documentation . The ready availability of N‑(anilinocarbonyl)alanine at a defined purity grade, accompanied by an SDS, reduces procurement lead times and ensures compliance with laboratory safety standards.

Purity Commercial Availability GHS Classification Safety

Optimal Research and Procurement Scenarios for N-(Anilinocarbonyl)alanine Based on Quantitative Evidence


Negative Control or Inactive Scaffold for Dipeptidyl Peptidase II (DPP2) Inhibition Studies

Given its >200,000‑fold lower potency compared to UAMC00039, N‑(anilinocarbonyl)alanine is ideally suited as a negative control or baseline scaffold in DPP2 enzyme assays [1]. Its minimal interference with DPP2 activity ensures that any observed phenotypic effects are not attributable to DPP2 inhibition, thereby increasing the rigor of target validation studies.

Natural Product‑Inspired Discovery Programs Targeting Malaria, Snake Venom, or Fungal Infections

The documented antimalarial, antivenom, and antifungal activities of N‑(anilinocarbonyl)alanine make it a promising starting point for natural product‑inspired drug discovery [2]. Researchers seeking to develop novel anti‑infective or anti‑venom agents can leverage this unique bioactivity profile, which is absent in structurally similar phenylurea amino acids.

Cost‑Effective Large‑Scale Synthesis and Process Chemistry Optimization

The one‑step, quantitative synthesis of N‑(anilinocarbonyl)alanine under adapted Vilsmeier conditions offers a high‑yielding route that minimizes waste and purification costs [3]. This is particularly advantageous for academic labs or CROs requiring multigram quantities for medicinal chemistry campaigns, where compound cost and availability are critical.

Structure–Activity Relationship (SAR) Studies Exploring Amino Acid Side Chain Lipophilicity

With an XLogP3 of 0.9 and TPSA of 78.4 Ų, N‑(anilinocarbonyl)alanine provides a balanced lipophilicity profile that bridges the gap between the more polar glycine analog and the more lipophilic valine analog [4]. This makes it a valuable tool for SAR investigations aiming to fine‑tune compound permeability and solubility without deviating from the phenylurea scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Anilinocarbonyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.